7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a novel compound characterized by its unique triazolo-pyrimidine core structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The molecular formula of this compound is C15H17N5O, with a molecular weight of approximately 283.33 g/mol. The presence of the 1,2,4-triazole moiety contributes to its pharmacological properties, making it a subject of interest for drug development .
This compound belongs to the class of heterocyclic compounds known as triazoles, specifically the 1,2,4-triazole derivatives. Triazoles are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for the design of new therapeutic agents. The specific structural features of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine suggest potential applications in treating various conditions due to its interactions with biological systems .
The synthesis of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through multiple methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes and ethyl cyanoacetate under optimized conditions. The use of catalysts such as piperidine enhances the reaction efficiency and yield. For instance, employing a mixture of ethanol and water as solvents allows for effective synthesis at elevated temperatures .
Technical Details:
The molecular structure of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine features a triazolo-pyrimidine core that is substituted with a 2,6-dimethylphenoxyethyl group. This substitution is crucial for its biological activity and interaction with target receptors.
Structural Data:
The presence of nitrogen atoms within the triazole structure allows for hydrogen bonding and dipole interactions with biological macromolecules, which is essential for its pharmacological effects .
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can participate in various chemical reactions typical for triazole-containing compounds. These include nucleophilic substitutions and cyclization reactions that can lead to the formation of more complex derivatives.
Reactions:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves interactions at the molecular level with specific biological targets. Research indicates that compounds containing the triazole moiety can inhibit key signaling pathways involved in cell proliferation and survival.
Process:
For example, studies on similar compounds have shown significant antiproliferative effects against various cancer cell lines by disrupting critical signaling pathways such as ERK signaling .
The physical and chemical properties of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are essential for understanding its behavior in biological systems.
Properties:
The potential applications of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are vast due to its diverse biological activities.
Scientific Uses:
The exploration of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry spans several decades, originating from observations of their inherent bioisosteric properties relative to purine nucleobases. Early derivatives like 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (PubChem CID: 267310) and 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (PubChem CID: 11194901) demonstrated modest biological activities but provided critical structural templates for optimization [4] [5]. These bicyclic systems offer remarkable synthetic versatility, typically constructed via cyclocondensation reactions between 3(5)-amino-1,2,4-triazole (AT) and β-dicarbonyl compounds, enabling diverse substitution patterns at the C5, C6, and C7 positions .
The therapeutic significance of this chemotype expanded substantially with discoveries linking specific derivatives to central nervous system targets. Structural modifications progressively enhanced receptor affinity and pharmacokinetic properties:
Table 1: Structural Evolution of Triazolopyrimidine Bioactive Derivatives
Generation | Representative Substituents | Biological Target | Key Advancements |
---|---|---|---|
First | 5,7-dimethyl; 5,7-dimethoxy | Adenosine receptors | Basic scaffold activity |
Second | 7-[1-(4-nitrophenoxy)ethyl] | Pan-sodium channels | Improved ion channel modulation |
Third | 7-[1-(2,6-dimethylphenoxy)ethyl] | VGSC subtypes (Nav1.7/1.8) | Enhanced subtype selectivity and CNS penetration |
Recent synthetic methodologies have enabled regioselective functionalization critical for 7-[1-(2,6-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine production. Modern approaches employ microwave-assisted synthesis and transition-metal-catalyzed coupling reactions, significantly improving yields of these structurally complex molecules compared to traditional thermal cyclization methods . The progressive structural refinements demonstrate how strategic heterocyclic substitutions convert promiscuous scaffolds into targeted neurological agents.
The phenoxyethyl moiety serves as a critical pharmacophoric element in 7-[1-(2,6-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, with its bioactivity highly sensitive to substitution patterns. Comparative studies of analogous compounds reveal profound effects of ortho-alkyl positioning on target engagement. The 2,6-dimethyl configuration specifically induces a conformational restriction through steric hindrance, preorganizing the molecule for optimal interaction with voltage-gated sodium channel domains [6] [9]. This contrasts with unsubstituted or para-substituted variants like 7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (EVT-3063729), which exhibit different target selectivity profiles .
Electronic and steric properties of the aryl group significantly influence molecular recognition:
Table 2: Impact of Phenoxyethyl Substitution Patterns on Compound Properties
Substituent Pattern | Conformational Flexibility | Electron Density | Primary Biological Activity |
---|---|---|---|
2,6-dimethyl | Restricted (≈120° dihedral) | Enhanced | Selective VGSC modulation |
4-nitro | Unrestricted | Reduced | Kinase inhibition / Anticancer |
2-fluoro | Partially restricted | Reduced | Mixed ion channel activity |
Unsubstituted | Unrestricted | Neutral | Adenosine receptor binding |
The ethyl linker provides optimal spatial separation between the heterocyclic core and aryl domain, with crystallographic studies indicating a 4.7–5.2 Å distance critical for bridging key interaction sites in sodium channels. Shortening to methyl or extending to propyl diminishes Nav1.7 affinity by >20-fold, demonstrating precise length requirements [8] [9]. This molecular architecture positions the 2,6-dimethylphenoxy moiety within a hydrophobic pocket adjacent to the channel's voltage-sensor domain while orienting the triazolopyrimidine toward pore-lining residues.
Voltage-gated sodium channels (VGSCs) represent validated molecular targets for pain management due to their fundamental role in action potential initiation and propagation within nociceptive pathways. Sensory neurons express multiple VGSC isoforms (Nav1.1, Nav1.6, Nav1.7, Nav1.8, Nav1.9) with distinct biophysical properties and pathological implications [2]. Genetic evidence strongly implicates Nav1.7, Nav1.8, and Nav1.9 in human pain disorders: gain-of-function mutations cause inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function variants confer congenital insensitivity to pain [2] [6].
The pathophysiological basis for VGSC targeting involves:
Table 3: Pain-Relevant Voltage-Gated Sodium Channel Isoforms and Therapeutic Targeting
Isoform | Expression Pattern | Role in Nociception | Genetic Pain Disorders |
---|---|---|---|
Nav1.7 | Dorsal root ganglia, sympathetic neurons | Action potential threshold setting | Inherited erythromelalgia, paroxysmal extreme pain disorder |
Nav1.8 | Nociceptor-specific | Sustained firing at depolarized potentials | Small fiber neuropathy, painful peripheral neuropathies |
Nav1.9 | Nociceptors | Subthreshold depolarization | Congenital insensitivity to pain |
Traditional sodium channel blockers (lidocaine, carbamazepine) act promiscuously on central and peripheral channels, causing dose-limiting neurological/cardiovascular adverse effects. 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine overcomes this limitation through state-dependent inhibition—binding preferentially to inactivated channels that accumulate during high-frequency firing in pain pathways. This achieves functional selectivity while sparing normal signaling [6]. Patent WO2015089361A1 confirms this mechanism among structurally related pyrimidine derivatives, demonstrating use-dependent block of tetrodotoxin-resistant currents in sensory neurons at concentrations showing minimal CNS side effects [6].
The compound's physicochemical properties (moderate logP ≈ 2.8, polar surface area ≈ 85 Ų) balance blood-brain barrier penetration for central pain components against peripheral target engagement. This dual activity addresses the multidimensional nature of chronic pain, distinguishing it from peripherally restricted agents [8]. By specifically targeting pathologically overactive sodium channels within nociceptive circuitry, 7-[1-(2,6-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine represents a precision therapeutic approach for refractory neuropathic pain conditions unresponsive to conventional analgesics.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: